1-Undecyl-1,4-diazepane
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Description
Synthesis Analysis
The synthesis of 1-Undecyl-1,4-diazepane can be achieved through a multi-step process involving the reaction of various starting materials. The first step involves the deprotonation of 1-Undecanol using sodium hydride to form the corresponding alkoxide. The alkoxide is then reacted with bromine to form 1-Bromoundecane. 1,4-Diazepane is then reacted with 1-Bromoundecane in the presence of a base such as sodium hydride to form this compound.Molecular Structure Analysis
The this compound molecule consists of 34 Hydrogen atom(s), 16 Carbon atom(s), and 2 Nitrogen atom(s) - a total of 52 atom(s). The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
This compound is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a solvent for laboratory experiments, as a stabilizer for enzymes and as a reagent for various chemical reactions.Physical and Chemical Properties Analysis
This compound is a colorless, odorless, and highly soluble compound with a melting point of -20°C. The molecular weight of this compound is 254.45456 g/mol .Mechanism of Action
1-Undecyl-1,4-diazepane is believed to act as a stabilizing agent for enzymes and other proteins. It is thought to interact with the active sites of enzymes and other proteins, thereby increasing their stability and activity.
Properties
IUPAC Name |
1-undecyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-11-12-17-13-16-18/h17H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGDZCYLSHPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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